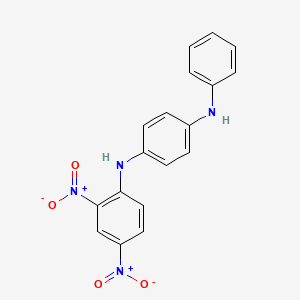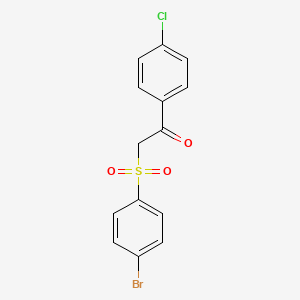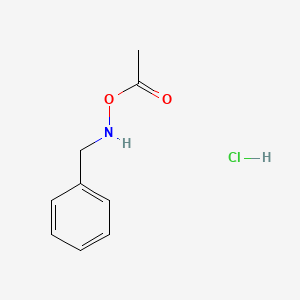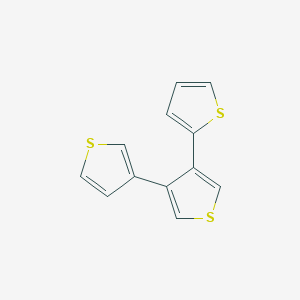![molecular formula C14H16N2O2S B14315265 Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate CAS No. 112798-13-7](/img/structure/B14315265.png)
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate is a chemical compound with a complex structure that includes an ethyl ester, an aminophenyl group, and a pyrrole ring connected via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the aminophenyl-pyrrole intermediate with an appropriate thiol compound.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyrrole ring can participate in electron transfer reactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure with a pyrazole ring instead of a pyrrole ring.
Ethyl 1-(2-aminophenyl)-1H-indole-3-carboxylate: Contains an indole ring, which is another heterocyclic aromatic compound.
Uniqueness
Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and the presence of a sulfanyl linkage, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
| 112798-13-7 | |
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
ethyl 2-[1-(2-aminophenyl)pyrrol-2-yl]sulfanylacetate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-14(17)10-19-13-8-5-9-16(13)12-7-4-3-6-11(12)15/h3-9H,2,10,15H2,1H3 |
InChI-Schlüssel |
BPJWSKWYXGFWDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=CC=CN1C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/no-structure.png)

![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)


![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)


